Ban orl 24

Description

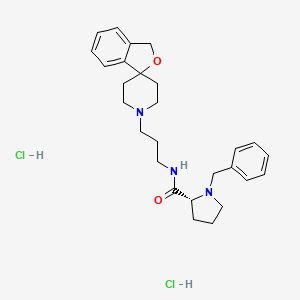

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVITHVDIQNJY-KHZPMNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ban orl 24 mechanism of action

An extensive search for information regarding "Ban orl 24" and its mechanism of action has yielded no publicly available data. This suggests that "this compound" may be an internal development code for a compound that is not yet disclosed in public-facing scientific literature, a highly specific research compound with limited documentation, or a potential misspelling of another agent.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of a compound for which there is no accessible information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, direct communications with the originating research group, or await public disclosure through scientific publications or conference presentations.

If "this compound" is a typographical error and you intended to inquire about a different compound, please provide the corrected name for a comprehensive review.

An In-depth Technical Guide to the Function of Ban ORL 24

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of Ban ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The information is compiled from publicly available scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound, also known as Compound 24, is a non-peptide small molecule that functions as a competitive antagonist at the NOP receptor.[1][2] The NOP receptor, a member of the G protein-coupled receptor (GPCR) family, is the fourth member of the opioid receptor family but exhibits a distinct pharmacology.[3][4]

Upon binding, this compound blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The primary mechanism of action involves the inhibition of NOP receptor coupling to Gi/o proteins. This antagonism prevents the subsequent inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP). Furthermore, this compound's blockade of the NOP receptor prevents the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which are key downstream effects of NOP receptor activation.

Due to its high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ), this compound is a valuable research tool for elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] This system is implicated in a variety of processes, including pain modulation, anxiety, depression, and reward pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, functional potency, and selectivity.

Table 1: Binding Affinity of this compound at NOP and Opioid Receptors

| Receptor | Ligand | Cell Line | Ki (nM) | Reference |

| Human NOP | This compound | CHO | 0.24 | |

| Human μ-opioid | This compound | CHO | 190 | |

| Human δ-opioid | This compound | CHO | 340 | |

| Human κ-opioid | This compound | CHO | >1000 |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO-hNOP | pA2 | 9.98 | |

| Calcium Mobilization | CHO-hNOP | KB (nM) | 0.93 | |

| Nociceptin-induced twitch inhibition | Mouse vas deferens | IC50 (nM) | 100 | |

| Nociceptin-induced twitch inhibition | Rat vas deferens | IC50 (nM) | 100 | |

| Nociceptin-induced twitch inhibition | Guinea pig ileum | IC50 (nM) | 100 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling pathway and the general workflows for the key experiments used to characterize this compound.

Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for [35S]GTPγS Binding Assay.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. For specific details and concentrations, it is recommended to consult the primary literature, such as Fischetti et al., 2009.

Radioligand Binding Assay

This assay measures the affinity of this compound for the NOP receptor by quantifying its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).

-

Radioligand: [3H]-N/OFQ.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-N/OFQ, and the various concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled NOP ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-stimulated G protein activation.

-

Materials:

-

Cell membranes from a cell line stably expressing the human NOP receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

A NOP receptor agonist (e.g., N/OFQ).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of NOP agonist, GDP, and the various concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture to allow for G protein activation and [35S]GTPγS binding.

-

Terminate the reaction and separate the bound from free [35S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of [35S]GTPγS bound as a function of the agonist concentration in the presence of different fixed concentrations of this compound.

-

Analyze the data using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

-

Calcium Mobilization Assay

This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a downstream consequence of NOP receptor signaling through certain G protein pathways.

-

Materials:

-

A whole-cell line stably expressing the human NOP receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A NOP receptor agonist.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate.

-

Stimulate the cells with a fixed concentration of a NOP agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the concentration-dependent inhibition of the agonist-induced calcium signal by this compound to calculate the KB (the equilibrium dissociation constant for the antagonist).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Buprenorphine-Related NOP Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of buprenorphine-related antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the ORL-1 receptor. Buprenorphine, a clinically significant opioid with a complex pharmacological profile, serves as a key structural scaffold for the development of novel ligands targeting the NOP receptor. This document details the core pharmacology, experimental evaluation, and signaling pathways associated with these antagonists, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex processes through diagrams.

Core Concepts: The NOP Receptor and Buprenorphine's Unique Profile

The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain modulation, reward, anxiety, and depression. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system. Activation of the NOP receptor often produces effects that oppose those of mu-opioid receptor (MOP) activation, particularly in supraspinal regions, making it an intriguing target for therapeutic development.[1]

Buprenorphine itself is a partial agonist at the MOP receptor and an antagonist at the kappa (KOP) and delta (DOP) opioid receptors.[2] It also exhibits weak partial agonism at the NOP receptor.[2] This mixed pharmacology contributes to its unique clinical profile, including a ceiling effect on respiratory depression. The development of buprenorphine-related molecules with potent and selective antagonist activity at the NOP receptor is a promising strategy for developing novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for buprenorphine and a selection of its derivatives at the NOP receptor and other opioid receptors. This data is essential for understanding the affinity and functional activity of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Buprenorphine and Derivatives

| Compound | NOP | MOP | KOP | DOP |

| Buprenorphine (1a) | 49.3 ± 5.0 | 0.89 ± 0.12 | 1.1 ± 0.1 | 16.2 ± 1.9 |

| 1-Chlorobuprenorphine (6b) | 54.2 ± 15.1 | 2.5 ± 0.7 | 10.7 ± 1.7 | 20.3 ± 3.1 |

| 2-Bromobuprenorphine (7) | 44.8 ± 6.2 | 3.5 ± 0.5 | 17.8 ± 3.4 | 22.1 ± 4.5 |

Data extracted from Lewis, J. W., et al. (2011). Structural determinants of opioid and NOP receptor activity in derivatives of buprenorphine. Journal of medicinal chemistry, 54(19), 6645–6653.

Table 2: Functional Activity (Emax, %) in [³⁵S]GTPγS Binding Assay

| Compound | NOP | MOP | KOP | DOP |

| Buprenorphine (1a) | 21.0 ± 3.2 | 29.0 ± 2.0 | 0 | 0 |

| 1-Chlorobuprenorphine (6b) | 0 | 13.8 ± 4.8 | 0 | 0 |

| 2-Bromobuprenorphine (7) | 6.05 ± 3.6 | 17.1 ± 1.1 | 17.0 ± 1.9 | 12.9 ± 4.9 |

Emax values are expressed as a percentage of the maximal stimulation produced by a standard full agonist for each receptor (N/OFQ for NOP, DAMGO for MOP, U69593 for KOP, and DPDPE for DOP). Data extracted from Lewis, J. W., et al. (2011).

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to Gi/o proteins. Upon agonist binding, the G protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Experimental Workflow for NOP Receptor Antagonist Characterization

The characterization of a novel buprenorphine-related NOP receptor antagonist involves a multi-step process, from initial chemical synthesis to in vivo evaluation.

Detailed Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

-

Radioligand: [³H]Nociceptin or another suitable NOP receptor radioligand.

-

Test compound (e.g., 1-chlorobuprenorphine).

-

Non-specific binding control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding), 1 µM unlabeled N/OFQ (for non-specific binding), or varying concentrations of the test compound.

-

50 µL of [³H]Nociceptin at a final concentration near its Kd.

-

150 µL of the cell membrane preparation (typically 5-20 µg of protein per well).

-

-

Incubate the plate for 60 minutes at 25°C with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate or inhibit G-protein activation.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Test compound (e.g., 1-chlorobuprenorphine).

-

Agonist (e.g., N/OFQ).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Other materials are similar to the radioligand binding assay.

-

-

Procedure for Antagonist Characterization:

-

Prepare serial dilutions of the antagonist test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Varying concentrations of the antagonist test compound.

-

A fixed concentration of the agonist (N/OFQ) at its EC₈₀.

-

10 µM GDP.

-

~50 pM [³⁵S]GTPγS.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity as described for the binding assay.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀ value.

-

The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonism. For compounds with low efficacy (potential antagonists), their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine their antagonist potency (pA₂ or Kb values).[3]

-

Pharmacokinetics of Buprenorphine-Related Compounds

While specific pharmacokinetic data for novel buprenorphine-derived NOP antagonists is limited in publicly available literature, the general pharmacokinetic properties of buprenorphine provide a foundational understanding. Buprenorphine is a highly lipophilic molecule with a large volume of distribution and high protein binding (approximately 96%).[4] It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4, to its active metabolite, norbuprenorphine. Both buprenorphine and norbuprenorphine are further metabolized by glucuronidation before excretion, mainly in the feces. The elimination half-life of buprenorphine is long, ranging from 20 to 70 hours.

For novel buprenorphine-related NOP antagonists, it is anticipated that they will also be lipophilic and undergo significant hepatic metabolism. The specific metabolic pathways and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME) would need to be determined through dedicated in vitro (e.g., liver microsome stability assays) and in vivo studies. These studies are critical for assessing the drug-like properties and potential clinical utility of any new chemical entity.

Conclusion

The development of buprenorphine-related NOP receptor antagonists represents a promising avenue for the discovery of novel therapeutics with potential applications in a variety of CNS disorders. The complex pharmacology of the NOP receptor system necessitates a thorough in vitro and in vivo characterization of new ligands. This guide provides a foundational framework for researchers and drug development professionals, outlining the key pharmacological data, experimental methodologies, and conceptual workflows essential for advancing compounds in this exciting area of research. The provided data on early-generation compounds like 1-chlorobuprenorphine highlights the feasibility of designing potent NOP antagonists based on the buprenorphine scaffold. Future work will undoubtedly focus on optimizing the selectivity, potency, and pharmacokinetic properties of these promising molecules.

References

Unable to Identify "Ban orl 24" in Scientific and Historical Contexts

Initial research and broad searches have not yielded any information related to a scientific discovery, compound, or historical event known as "Ban orl 24."

An extensive review of publicly available information, including scientific databases and historical records, found no specific entity matching the term "this compound." The search results were consistently dominated by unrelated subjects, primarily concerning the Orlando Magic basketball team and its player, Paolo Banchero, who is associated with the number 24.

Due to the absence of any identifiable data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt cannot be fulfilled without a verifiable subject.

It is possible that "this compound" may be a highly specific internal project name, a misnomer, or a term not yet in the public domain. Without further clarification or an alternative designation, a comprehensive report on its discovery and history cannot be compiled. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and search for alternative keywords or official designations.

An In-depth Technical Guide to Baloxavir Marboxil

An important clarification : Initial searches for "Ban orl 24" did not yield a recognized chemical compound. The information presented in this guide pertains to Baloxavir marboxil , a compound with a similar phonetic quality that is a significant area of research in antiviral drug development.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Baloxavir marboxil. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Chemical Structure and Properties

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid. This conversion is crucial for its therapeutic activity.

Chemical Structure of Baloxavir Marboxil

Caption: The chemical structure of Baloxavir marboxil.

A summary of the key chemical and physical properties of Baloxavir marboxil is presented in the table below, providing a quick reference for its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C27H23F2N3O7S | [1][2] |

| Molecular Weight | 571.55 g/mol | [1][2] |

| CAS Number | 1985606-14-1 | [1] |

| Appearance | White to light yellow crystalline solid | |

| Solubility | - Practically insoluble in water- Slightly soluble in methanol and ethanol- Soluble in acetonitrile- Freely soluble in dimethylsulfoxide (DMSO) | |

| pKa (Strongest Basic) | -0.6 | |

| logP | 2.26 | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | 712.8 ± 70.0 °C (Predicted) | |

| Density | 1.57 ± 0.1 g/cm3 (Predicted) |

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir marboxil exerts its antiviral effect by inhibiting a critical enzyme in the influenza virus replication cycle: the cap-dependent endonuclease. This enzyme is a component of the viral RNA polymerase complex, specifically located on the polymerase acidic (PA) subunit.

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its own messenger RNA (mRNA). It cleaves the 5' cap from host cell pre-mRNAs and uses these capped fragments as primers for its own mRNA synthesis. This process is essential for the virus to produce the proteins necessary for its replication.

Baloxavir acid, the active metabolite of Baloxavir marboxil, binds to the active site of the cap-dependent endonuclease, effectively blocking its enzymatic activity. This inhibition prevents the "cap-snatching" process, thereby halting the synthesis of viral mRNA and, consequently, inhibiting viral replication.

The following diagram illustrates the signaling pathway of influenza virus replication and the point of inhibition by Baloxavir acid.

Caption: Influenza virus replication and inhibition by Baloxavir acid.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and analysis of Baloxavir marboxil.

The synthesis of Baloxavir marboxil is a multi-step process. A general overview of a synthetic route is described below, based on available literature.

Experimental Workflow for a Key Synthetic Step:

Caption: A simplified workflow for the synthesis of Baloxavir marboxil.

Detailed Protocol for a Synthetic Step (Illustrative Example):

-

Step 1: Coupling Reaction

-

To a solution of the key chiral intermediate (R)‐7‐(benzyloxy)‐3,4,12,12a‐tetrahydro‐1H‐oxazino[3,4c]pyrido[2,1‐f]triazine‐6,8‐dione in ethyl acetate (EtOAc), add propylphosphonic anhydride (T3P) and pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, proceed with the work-up procedure, which typically involves washing with aqueous solutions to remove reagents and byproducts.

-

The crude product is then purified, for example, by filtration and slurrying.

-

-

Step 2: Final Alkylation

-

The active form, baloxavir acid, is reacted with chloromethyl methyl carbonate in a suitable solvent such as dimethylacetamide.

-

The reaction is carried out to completion to yield the prodrug, Baloxavir marboxil.

-

Note: The exact quantities of reagents, reaction times, and purification methods can vary and are often proprietary. The information provided is based on published scientific literature.

RP-HPLC is a common method for the quantification of Baloxavir marboxil and its impurities in pharmaceutical preparations.

Experimental Workflow for RP-HPLC Analysis:

Caption: General workflow for the RP-HPLC analysis of Baloxavir marboxil.

Detailed HPLC Method Parameters:

| Parameter | Condition | Source |

| Column | X-Bridge Phenyl (150 x 4.6 mm), 3.5 µm | |

| Mobile Phase A | Methanol | |

| Mobile Phase B | KH2PO4 buffer (pH 2.5) | |

| Gradient | Gradient mode | |

| Flow Rate | 0.5 mL/minute | |

| Detection Wavelength | 247 nm | |

| Column Temperature | 30°C | |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of Baloxavir marboxil reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phases) to a known concentration.

-

Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

Pharmacokinetic Properties

The pharmacokinetic profile of Baloxavir marboxil is characterized by its rapid conversion to the active metabolite, baloxavir acid, and a long terminal elimination half-life, which allows for single-dose administration.

| Parameter | Value | Source |

| Absorption | Rapidly absorbed and converted to baloxavir acid. Tmax for baloxavir acid is approximately 3.5-4.0 hours. | |

| Distribution | Widely distributed in the body. | |

| Metabolism | Baloxavir marboxil is a prodrug, rapidly hydrolyzed to the active baloxavir acid. Baloxavir acid is primarily metabolized by UGT1A3 and to a lesser extent by CYP3A4. | |

| Elimination | Primarily excreted in the feces. | |

| Terminal Elimination Half-life | Approximately 79-98 hours. | |

| Protein Binding | Approximately 93-94% for baloxavir acid. |

Clinical Trials and Efficacy

Clinical trials have demonstrated the efficacy of Baloxavir marboxil in treating acute uncomplicated influenza. The primary endpoint in many of these trials is the time to alleviation of influenza symptoms.

Key Findings from Clinical Trials:

-

Baloxavir marboxil has been shown to be effective in reducing the duration of flu symptoms when administered within 48 hours of symptom onset.

-

Its efficacy is comparable to that of other antiviral drugs like oseltamivir, with the advantage of a single-dose regimen.

-

Clinical studies have been conducted in various populations, including adults, adolescents, and children.

Logical Relationship in Clinical Trial Design:

Caption: Logical flow of a typical randomized controlled trial for Baloxavir marboxil.

References

The NOP Receptor Antagonist Ban ORL 24: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ban ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, compiling quantitative data from key studies. It details the experimental methodologies used to characterize this compound and presents visual representations of its mechanism of action and the workflows for its evaluation. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the NOP receptor system.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Unlike classical opioid receptors (μ, δ, and κ), the NOP receptor system presents a distinct pharmacological profile, offering novel therapeutic avenues with a potentially reduced side-effect profile compared to traditional opioids.[1] this compound has emerged as a critical pharmacological tool for elucidating the roles of the NOP receptor due to its high affinity and exceptional selectivity.

Binding Affinity and Selectivity of this compound

The affinity and selectivity of this compound for the NOP receptor have been determined through various in vitro assays. The data consistently demonstrate its sub-nanomolar potency at the NOP receptor and significantly lower affinity for classical opioid receptors.

Quantitative Binding Data

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) values for this compound at the human NOP receptor and other opioid receptors. This data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor (CHO-hNOP).

Table 1: Binding Affinity of this compound at the Human NOP Receptor

| Parameter | Value (nM) | Cell Line | Reference |

| Ki | 0.24 | CHO | [3] |

| pKi | 9.62 | CHO (hNOP) |

Table 2: Inhibitory Potency (IC50) of this compound at Opioid Receptors

| Receptor | IC50 (nM) | Cell Line | Reference |

| NOP | 0.27 | CHO | |

| κ-opioid (KOP) | 2500 | Not Specified | |

| μ-opioid (MOP) | 6700 | Not Specified | |

| δ-opioid (DOP) | >10000 | Not Specified |

Selectivity Profile

The selectivity of this compound is a key feature, highlighting its utility as a specific NOP receptor antagonist. The selectivity ratio is calculated by dividing the IC50 value for the off-target receptor by the IC50 value for the NOP receptor.

Table 3: Selectivity Ratios of this compound for the NOP Receptor

| Receptor | Selectivity Ratio (vs. NOP) | Reference |

| κ-opioid (KOP) | ~9,259-fold | |

| μ-opioid (MOP) | ~24,815-fold | |

| δ-opioid (DOP) | >37,037-fold |

Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor. It blocks the intracellular signaling cascade initiated by the binding of the endogenous ligand N/OFQ or other NOP receptor agonists. This antagonistic activity has been demonstrated through functional assays that measure the downstream effects of NOP receptor activation.

Inhibition of G-protein Coupling

The NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A key method to assess receptor activation is the [35S]GTPγS binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit following agonist stimulation. This compound has been shown to inhibit N/OFQ-stimulated [35S]GTPγS binding in CHO-hNOP cell membranes, confirming its antagonistic properties at the level of G-protein activation.

Blockade of Calcium Mobilization

Activation of the NOP receptor can also lead to the modulation of intracellular calcium (Ca2+) levels. In CHO-hNOP cells, N/OFQ stimulates Ca2+ mobilization. This compound effectively blocks this N/OFQ-induced increase in intracellular Ca2+, further evidencing its role as a NOP receptor antagonist.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the binding affinity and functional antagonism of this compound. These protocols are based on the procedures described in the primary literature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the NOP receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor cDNA (CHO-hNOP) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

-

-

Competition Binding Assay:

-

Membrane homogenates (typically 10-20 µg of protein) are incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

-

The incubation mixture contains a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NOP receptor agonist (e.g., 1 µM N/OFQ).

-

The reaction is incubated at room temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

-

Filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assays

This functional assay assesses the ability of this compound to antagonize agonist-induced G-protein activation.

-

Membrane Preparation:

-

Membranes from CHO-hNOP cells are prepared as described for the radioligand binding assays.

-

-

Assay Procedure:

-

Membranes (10-20 µg of protein) are incubated in a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

The incubation mixture contains GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration), and varying concentrations of this compound.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The reaction is incubated at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration through glass fiber filters.

-

Filters are washed, and the bound radioactivity is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration-response curves for the inhibition of agonist-stimulated [35S]GTPγS binding by this compound are analyzed using non-linear regression to determine the IC50 value.

-

Calcium Mobilization Assays

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

-

Cell Culture:

-

CHO-hNOP cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Fluorescent Dye Loading:

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at 37°C.

-

-

Assay Procedure:

-

After dye loading, the cells are washed to remove extracellular dye.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the addition of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration).

-

The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response following agonist addition is measured.

-

The inhibitory effect of this compound is calculated as a percentage of the maximal response to the agonist alone.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for determining the binding affinity and selectivity of this compound.

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Caption: Workflow for Characterizing this compound Affinity and Selectivity.

Conclusion

This compound is a valuable pharmacological tool characterized by its high binding affinity and exceptional selectivity for the NOP receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers. The use of this compound in preclinical studies will continue to be instrumental in unraveling the complex roles of the NOP receptor system in health and disease, and in the development of novel therapeutics with improved safety profiles.

References

In Vitro Target Validation of BAN ORL 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro target validation of BAN ORL 24, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). This document outlines the quantitative pharmacological data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays, primarily utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor. The data consistently demonstrates high affinity and selectivity for the NOP receptor over other opioid receptor subtypes.

| Parameter | Value | Receptor/Cell Line | Assay Type |

| Ki | 0.24 nM | Human NOP in CHO cells | Radioligand Binding Assay |

| IC50 | 0.27 nM | Human NOP | Radioligand Binding Assay |

| 2500 nM | κ-opioid receptor | Radioligand Binding Assay | |

| 6700 nM | μ-opioid receptor | Radioligand Binding Assay | |

| >10000 nM | δ-opioid receptor | Radioligand Binding Assay | |

| 50 µM | NOR (opioid receptor subtype) | Not Specified | |

| 0.224 µM | MOR (opioid receptor subtype) | Not Specified | |

| pA2 | 9.98 | Human NOP in CHO cells | [³⁵S]-GTPγS Binding Assay |

| KB | 0.93 nM | Human NOP in CHO cells | Calcium Mobilization Assay |

Note on Discrepancies: There is a notable difference in the reported IC50 values for the μ-opioid receptor (MOR), with one source indicating 6700 nM[1] and another 0.224 µM (224 nM).[2] This could be due to variations in experimental conditions, and researchers should consider both values in their assessment.

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gi/o). As an antagonist, this compound blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting these downstream signaling cascades.

Experimental Protocols

Detailed methodologies for the key in vitro assays used in the validation of this compound are provided below. These protocols are based on established procedures for NOP receptor antagonist characterization.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NOP receptor by competing with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]-Nociceptin.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Protocol:

-

Prepare CHO-hNOP cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add cell membranes, [³H]-Nociceptin (at a concentration near its Kd), and varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of unlabeled N/OFQ.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[3]

[³⁵S]-GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the NOP receptor.

Materials:

-

Receptor Source: CHO-hNOP cell membranes.

-

Radioligand: [³⁵S]-GTPγS.

-

Agonist: N/OFQ.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP.

Protocol:

-

Pre-incubate CHO-hNOP membranes with varying concentrations of this compound.

-

Add a fixed concentration of the agonist N/OFQ to stimulate G protein activation.

-

Initiate the binding reaction by adding [³⁵S]-GTPγS and GDP.

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by filtration and wash the filters.

-

Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

-

The antagonistic effect of this compound is determined by its ability to inhibit the N/OFQ-stimulated [³⁵S]-GTPγS binding. The pA2 value is calculated from these inhibition curves.

Calcium Mobilization Assay

This assay assesses the functional consequence of NOP receptor activation on intracellular calcium levels. Since NOP receptors are Gi/o-coupled, they do not directly mobilize intracellular calcium. Therefore, this assay is typically performed in cells co-expressing a promiscuous G protein, such as Gαqi5, which couples the receptor to the phospholipase C pathway, leading to a measurable calcium signal.

Materials:

-

Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).

-

Agonist: N/OFQ.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Protocol:

-

Plate the CHO-hNOP-Gαqi5 cells in a 96-well or 384-well black-walled plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of N/OFQ to stimulate calcium mobilization.

-

Measure the fluorescence intensity over time using a fluorescent plate reader.

-

The antagonistic activity of this compound is quantified by its ability to inhibit the N/OFQ-induced calcium flux, from which a KB value can be determined.

Experimental Workflow for In Vitro Validation

The in vitro validation of a NOP receptor antagonist like this compound typically follows a hierarchical workflow, progressing from primary binding assays to more complex functional assays.

References

In Vivo Proof-of-Concept for BAN2401: A Technical Guide to Preclinical Evidence

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal in vivo proof-of-concept studies for BAN2401 (lecanemab), a humanized monoclonal antibody targeting soluble amyloid-beta (Aβ) protofibrils for the treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies from foundational preclinical research, and presents visual representations of the core biological pathways and experimental designs.

Core Mechanism of Action: Targeting the Toxic Protofibril

BAN2401 and its murine precursor, mAb158, are distinguished by their high selectivity for soluble Aβ protofibrils, which are considered key neurotoxic species in the pathology of Alzheimer's disease.[1][2] These large, soluble aggregates of Aβ are known to impair synaptic function and contribute to neuronal death.[3][4] In contrast, BAN2401 exhibits a significantly lower affinity for Aβ monomers and insoluble fibrils, theoretically minimizing off-target effects.[5]

In Vivo Efficacy in Transgenic Mouse Models

The primary in vivo evidence for BAN2401's efficacy comes from studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations that accelerate Aβ pathology, such as the Arctic (E693G) and Swedish (KM670/671NL) mutations (tg-ArcSwe mice). These mice develop age-dependent Aβ protofibril accumulation and subsequent plaque formation, mirroring key aspects of human Alzheimer's disease.

Summary of Key Quantitative In Vivo Data

| Animal Model | Antibody | Treatment Duration | Key Findings | Reference |

| tg-ArcSwe Mice | mAb158 | Short-term & Long-term | Reduced brain Aβ protofibril levels by 42% in an exposure-dependent manner. | |

| tg-ArcSwe Mice | mAb158 | Long-term | Resulted in a 53% reduction of Aβ protofibrils/oligomers in cerebrospinal fluid (CSF), which correlated with the reduction in the brain. | |

| tg-ArcSwe Mice (preventative) | mAb158 | 4 months (before plaque onset) | Prevented amyloid deposition and reduced Aβ protofibril levels. | |

| tg-ArcSwe Mice (therapeutic) | mAb158 | 4 months (after plaque onset) | Lowered Aβ protofibril levels without affecting insoluble Aβ. | |

| Tg2576 Mice | mAb158 | 18 weeks | Significantly lowered total soluble Aβ42 levels by 61%. | |

| Tg2576 Mice | mAb158 | 18 weeks | Reduced insoluble Aβ42 levels by 31%. |

Detailed Experimental Protocols

Murine Model for Alzheimer's Disease: tg-ArcSwe

The tg-ArcSwe mouse model was a cornerstone for the preclinical evaluation of mAb158. These mice express the human APP695 isoform containing both the Swedish (K670N/M671L) and Arctic (E693G) mutations under the control of the mouse Thy1 promoter. This genetic combination leads to an accelerated accumulation of Aβ, with a particular propensity for forming soluble Aβ protofibrils.

Long-Term mAb158 Treatment Regimen in tg-ArcSwe Mice

A pivotal study by Lord et al. (2009) investigated the preventative and therapeutic effects of mAb158.

-

Preventative Treatment: Commencing at six months of age, before the typical onset of plaque deposition, tg-ArcSwe mice received weekly intraperitoneal (IP) injections of mAb158 at a dose of 500 µg (approximately 12.5 mg/kg) for four months.

-

Therapeutic Treatment: In a separate cohort of 10-month-old tg-ArcSwe mice with established plaque pathology, the same dosing regimen of 500 µg weekly IP injections of mAb158 was administered for four months.

Measurement of Aβ Protofibrils: Sandwich ELISA Protocol

A highly specific sandwich enzyme-linked immunosorbent assay (ELISA) was developed to quantify Aβ protofibril levels in biological samples.

-

Plate Coating: 96-well plates are coated with the capture antibody, mAb158 (25 ng/well), which specifically recognizes the conformational epitope of Aβ protofibrils.

-

Blocking: The plates are blocked with a blocking buffer (e.g., 1% Blocker A in PBS with 0.05% Tween-20) to prevent non-specific binding.

-

Sample and Standard Incubation: Brain homogenates (soluble extracts) or CSF samples, along with a standard curve of purified Aβ protofibrils, are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the Aβ peptide (e.g., 4G8, which recognizes the mid-region of Aβ) is added.

-

Enzyme Conjugation: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate and Signal Detection: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid. The optical density is then read at 450 nm, and the concentration of Aβ protofibrils in the samples is determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflow

Aβ Protofibril-Induced Synaptic Dysfunction

Soluble Aβ protofibrils are known to induce synaptic toxicity, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), which are cellular correlates of learning and memory. This is thought to occur through the disruption of glutamatergic signaling, primarily involving NMDA and AMPA receptors.

Caption: Aβ protofibril-induced synaptic toxicity pathway.

Aβ Protofibril-Mediated Neuroinflammation

Aβ protofibrils can also trigger a neuroinflammatory response by activating microglia, the resident immune cells of the brain. This activation occurs through pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Microglial activation by Aβ protofibrils.

Experimental Workflow for In Vivo Proof-of-Concept

The general workflow for the preclinical assessment of mAb158 involved several key stages, from animal model selection to biochemical and behavioral analysis.

Caption: In vivo proof-of-concept experimental workflow.

References

- 1. Protofibrils of Amyloid-β are Important Targets of a Disease-Modifying Approach for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The murine version of BAN2401 (mAb158) selectively reduces amyloid-β protofibrils in brain and cerebrospinal fluid of tg-ArcSwe mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Nociceptin/Orphanin FQ System in Nociception Pathways

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations based on the query "Ban orl 24" did not yield specific findings, suggesting a potential typographical error. However, extensive research into phonetically and conceptually similar terms strongly indicates that the intended subject of interest is the Nociceptin/Orphanin FQ (N/OFQ) system and its cognate receptor, the Opioid Receptor-Like 1 (ORL-1) , now officially designated as the NOP receptor . This technical guide provides a comprehensive overview of the critical role of the N/OFQ-NOP receptor system in the modulation of nociceptive pathways, a field of significant interest for the development of novel analgesic therapies.

The N/OFQ system is a relatively recent discovery within the broader family of opioid-related signaling molecules.[1][2] Nociceptin, a 17-amino acid neuropeptide, is the endogenous ligand for the NOP receptor.[1] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacological profile; classical opioid ligands do not bind to the NOP receptor with high affinity, and conversely, N/OFQ does not bind to classical opioid receptors.[3] This distinction underscores the unique physiological functions of the N/OFQ-NOP system, particularly its complex and often bidirectional influence on pain perception.[4]

This document will detail the molecular mechanisms, signaling pathways, and the dichotomous role of N/OFQ in both pro- and anti-nociception. It will also present quantitative data from key preclinical studies, outline common experimental protocols for investigating this system, and provide visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

The N/OFQ-NOP Receptor System: Core Components and Distribution

The N/OFQ-NOP system is comprised of the neuropeptide N/OFQ and its G protein-coupled receptor, the NOP receptor.

-

Nociceptin/Orphanin FQ (N/OFQ): A heptadecapeptide derived from the precursor prepronociceptin. Its discovery was a landmark example of "reverse pharmacology," where the receptor was identified before its endogenous ligand.

-

NOP (ORL-1) Receptor: A G protein-coupled receptor with significant sequence homology to classical opioid receptors. It is widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing.

Distribution in Nociceptive Pathways:

NOP receptors are densely expressed in key areas of the ascending and descending pain pathways, including:

-

Supraspinal Regions: Periaqueductal gray (PAG), thalamic nuclei, somatosensory cortex, rostral ventromedial medulla (RVM), and the amygdala.

-

Spinal Cord: Superficial laminae of the dorsal horn.

-

Peripheral Nervous System: Dorsal root ganglia (DRG) neurons.

This widespread distribution allows the N/OFQ system to exert a modulatory influence at multiple levels of the pain processing neuraxis.

Signaling Pathways of NOP Receptor Activation

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to Gi/o proteins. This leads to an overall inhibitory effect on neuronal excitability.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: NOP receptor activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Primarily N-type and P/Q-type calcium channels are inhibited, which reduces neurotransmitter release from presynaptic terminals.

-

Activation of G-protein Coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.

-

The net effect of these signaling events is a reduction in neuronal activity and synaptic transmission in nociceptive pathways.

The Dual Role of the N/OFQ-NOP System in Nociception

One of the most intriguing aspects of the N/OFQ-NOP system is its bimodal regulation of pain. The effect of NOP receptor activation is highly dependent on the location of its action within the nervous system.

-

Supraspinal (Intracerebroventricular) Administration: In rodents, intracerebroventricular (i.c.v.) injection of N/OFQ generally produces a pronociceptive or hyperalgesic effect. It has also been shown to antagonize morphine-induced analgesia. This effect is thought to be due to the inhibition of off-cells in the RVM, which are part of the descending inhibitory pain pathway. However, in non-human primates, supraspinal administration tends to produce analgesia.

-

Spinal (Intrathecal) Administration: In contrast, intrathecal (i.t.) delivery of N/OFQ at nanomolar doses consistently produces a robust antinociceptive (analgesic) effect in a variety of acute and chronic pain models in both rodents and non-human primates. This spinal analgesia is mediated by the inhibition of neurotransmitter release from primary afferent fibers and the hyperpolarization of dorsal horn neurons. At very low (femtomolar) doses in rodents, a hyperalgesic effect has been observed.

Quantitative Data on N/OFQ System in Nociception

The following tables summarize quantitative data from preclinical studies on the effects of N/OFQ and related compounds on nociception.

Table 1: Effects of Intrathecal (i.t.) N/OFQ and Analogs on Nociception

| Compound | Species | Pain Model | Dose Range | Effect | Reference |

| N/OFQ | Rat | Formalin Test | 0.1, 1, 5 µg | Dose-dependent reduction in pain response | |

| N/OFQ | Amphibian | Acetic Acid Test | 1-100 nmol | Dose-dependent antinociception | |

| N/OFQ | Non-human primate | Acute Thermal Nociception | 10-100 nmol | Antinociception | |

| UFP-112 | Mouse | Tail Withdrawal Assay | 1-100 pmol | Potent, long-lasting antinociception | |

| UFP-112 | Non-human primate | Thermal Nociception | 1-10 nmol | Potent antinociception | |

| PWT2-N/OFQ | Mouse | Acute Pain | - | 40-fold more potent than N/OFQ | |

| PWT2-N/OFQ | Non-human primate | Acute Pain | 0.3-3 nmol | ~30-fold more potent than N/OFQ |

Table 2: Effects of Intracerebroventricular (i.c.v.) N/OFQ on Nociception

| Compound | Species | Pain Model | Dose Range | Effect | Reference |

| N/OFQ | Rat | Formalin Test | 1 µg | Enhanced pain response | |

| N/OFQ | Mouse | Hot Plate/Tail Flick | - | Hyperalgesia | |

| N/OFQ | Mouse | - | 1 nmol | Counteracted stress-induced analgesia |

Table 3: Effects of Systemic NOP Receptor Ligands

| Compound | Species | Pain Model | Dose Range (Route) | Effect | Reference |

| Ro 64-6198 | Monkey | Acute & Chronic Pain | 0.001–0.06 mg/kg (s.c.) | Analgesia | |

| SCH221510 | Monkey | - | - | Dose-dependent antinociception | |

| SCH221510 | Mouse | Hot Plate Test | 3 and 10 mg/kg (s.c.) | No analgesia |

Experimental Protocols

Investigating the role of the N/OFQ-NOP system in nociception involves a variety of in vivo and in vitro techniques.

5.1. In Vivo Behavioral Assays for Nociception

-

Tail-Flick Test:

-

Principle: Measures the latency of a rodent to withdraw its tail from a noxious heat source. A longer latency indicates an analgesic effect.

-

Methodology: A focused beam of light is applied to the ventral surface of the tail. The time taken for the animal to flick its tail out of the beam is recorded. A cut-off time is used to prevent tissue damage. The test is performed before and at various time points after the administration of the test compound (e.g., N/OFQ or a NOP agonist/antagonist).

-

-

Hot-Plate Test:

-

Principle: Assesses the response latency to a thermal stimulus applied to the paws.

-

Methodology: The animal is placed on a heated surface (typically 50-55°C). The latency to a behavioral response (e.g., licking a paw, jumping) is measured. A cut-off time is enforced.

-

-

Formalin Test:

-

Principle: A model of tonic chemical pain that has two distinct phases: an acute phase (0-5 minutes post-injection) and a tonic/inflammatory phase (15-60 minutes post-injection).

-

Methodology: A dilute solution of formalin is injected into the plantar surface of a hind paw. The time the animal spends licking, biting, or flinching the injected paw is quantified in discrete time blocks.

-

-

Chronic Pain Models (e.g., Chronic Constriction Injury - CCI):

-

Principle: Models of neuropathic pain that induce mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia.

-

Methodology: The sciatic nerve is loosely ligated. After a recovery period, sensory thresholds are measured using von Frey filaments (for mechanical allodynia) or radiant heat (for thermal hyperalgesia).

-

5.2. In Vitro Electrophysiology

-

Patch-Clamp Recording:

-

Principle: Measures ion flow across the membrane of single neurons (e.g., cultured DRG neurons).

-

Methodology: A glass micropipette forms a high-resistance seal with the cell membrane. The activity of specific ion channels (e.g., VGCCs, GIRK channels) can be recorded in response to the application of NOP receptor ligands. For instance, studies have shown that N/OFQ inhibits capsaicin-induced currents in cultured DRG neurons with an IC50 in the picomolar range.

-

Conclusion and Future Directions

The Nociceptin/Orphanin FQ system represents a complex but highly promising area for the development of novel analgesics. The distinct pharmacological profile of the NOP receptor, separate from classical opioid receptors, offers the potential for potent pain relief with a reduced side effect profile, such as a lower risk of respiratory depression, tolerance, and addiction. The dual, site-specific role of N/OFQ in nociception highlights the critical importance of targeted drug delivery and design. Spinal administration of NOP agonists has consistently shown analgesic effects, making this a particularly attractive therapeutic strategy. The development of potent and selective NOP receptor agonists, as well as bifunctional ligands that also target classical opioid receptors, is an active area of research with significant clinical potential. Future research will likely focus on further elucidating the downstream signaling pathways, understanding the differential effects in acute versus chronic pain states, and advancing promising lead compounds through clinical trials.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphanin FQ/nociceptin: a role in pain and analgesia, but so much more - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral Responses and Expression of Nociceptin/Orphanin FQ and Its Receptor (N/OFQ-NOP System) during Experimental Tooth Movement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective NOP Receptor Antagonist BAN ORL 24: A Technical Guide to its Effects on the Opioid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This document details the pharmacological profile of this compound, including its binding affinity and functional activity at the NOP receptor and other classical opioid receptors. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, this guide illustrates the signaling pathways associated with NOP receptor activation and the experimental workflows used to characterize compounds like this compound. Currently, there is no publicly available evidence to suggest that this compound has entered human clinical trials.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the N/OFQ peptide and its cognate NOP receptor, represents a distinct branch of the broader opioid system. While structurally related to classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a unique pharmacological profile and does not bind traditional opioid ligands with high affinity.[1] The N/OFQ system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward.

This compound, also referred to as Compound 24, with the chemical name (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide, has emerged as a critical pharmacological tool for elucidating the functions of the NOP receptor. Its high potency and selectivity make it an invaluable probe for in vitro and in vivo studies. This guide aims to consolidate the current knowledge on this compound and its interaction with the opioid system, providing a technical resource for the scientific community.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and antagonist activity at the NOP receptor, coupled with significantly lower affinity for the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity is crucial for its utility in isolating the effects of NOP receptor blockade.

Quantitative Data: Binding Affinity and Functional Antagonism

The following tables summarize the quantitative data for this compound's interaction with opioid receptors, compiled from key publications.

Table 1: Binding Affinity of this compound at Opioid Receptors

| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| NOP | [3H]Nociceptin | CHO-hNOP cell membranes | 0.24 | 0.27 | [2] |

| Mu (μ) | [3H]DAMGO | CHO-hMOR cell membranes | 190 | 6700 | [2] |

| Delta (δ) | [3H]DPDPE | CHO-hDOR cell membranes | 340 | >10000 | [2] |

| Kappa (κ) | [3H]U-69593 | CHO-hKOR cell membranes | >1000 | 2500 | [2] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Receptor | Agonist | Cell Line | pA2 | KB (nM) | Reference |

| [35S]GTPγS Binding | NOP | N/OFQ | CHO-hNOP | 9.98 | - | |

| Calcium Mobilization | NOP | N/OFQ | CHO-hNOP | - | 0.93 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.

-

Incubation: Cell membranes are incubated with a specific concentration of the radiolabeled ligand (e.g., [3H]Nociceptin for NOP) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a downstream event of GPCR activation.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assays.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, an agonist (e.g., N/OFQ), and varying concentrations of the antagonist (this compound).

-

Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified by scintillation counting.

-

Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's dose-response curve to the right. The pA2 value, a measure of antagonist potency, is calculated using the Schild equation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, another downstream effect of NOP receptor activation.

Protocol:

-

Cell Culture: CHO cells co-expressing the NOP receptor and a G-protein that couples to phospholipase C are used.

-

Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are stimulated with an agonist (N/OFQ) in the presence of varying concentrations of the antagonist (this compound).

-

Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.

-

Data Analysis: The antagonist's equilibrium dissociation constant (KB) is determined from the rightward shift of the agonist's dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Caption: NOP Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Selectivity Profile of this compound.

In Vivo Effects

In vivo studies have demonstrated that this compound can antagonize the effects of N/OFQ. For example, it has been shown to block N/OFQ-induced pronociception and antinociception in a dose-dependent manner. These studies typically involve administering this compound systemically or directly into the central nervous system of animal models, followed by behavioral assessments.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the NOP receptor system. Its well-characterized in vitro profile, combined with its demonstrated in vivo activity, makes it an indispensable compound for researchers in the fields of neuroscience, pharmacology, and drug development. The detailed protocols and data presented in this guide are intended to support and facilitate future research into the complex roles of the N/OFQ system in health and disease. Based on the available information, this compound remains a preclinical research compound with no evidence of progression into human clinical trials. ORL 24 remains a preclinical research compound with no evidence of progression into human clinical trials.

References

Ban ORL 24: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ban ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its high affinity for the NOP receptor, coupled with significantly lower affinity for classical opioid receptors (mu, delta, and kappa), establishes it as a critical research tool for elucidating the physiological and pathological roles of the N/OFQ system in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key neuroscience assays, and a visualization of its signaling pathway.

Introduction

The N/OFQ system is implicated in a wide array of neurological processes, including pain perception, reward, feeding behavior, and mood regulation. The development of selective ligands for the NOP receptor is paramount to understanding its function and for the potential development of novel therapeutics. This compound has emerged as a valuable pharmacological tool due to its high selectivity and brain penetrance, enabling researchers to probe the intricacies of the NOP receptor system both in vitro and in vivo.

Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Antagonism by this compound prevents the G-protein-mediated inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels. This blockade of N/OFQ signaling allows for the investigation of the tonic activity of the N/OFQ system and its role in modulating neuronal excitability and synaptic transmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity and potency across various assays and receptor subtypes.

Table 1: Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) |

| Human NOP | [3H]-Nociceptin | CHO cell membranes | 0.24 |

Table 2: Functional Potency of this compound

| Assay | Agonist | Cell Line | Parameter | Value |

| [35S]GTPγS Binding | Nociceptin | CHO-hNOP | IC50 (nM) | 0.27[1] |

| Ca2+ Mobilization | Nociceptin | CHO-hNOP | IC50 (nM) | 0.27[1] |

Table 3: Receptor Selectivity of this compound

| Receptor Subtype | IC50 (nM) |

| NOP | 0.27 |

| Kappa (κ) | 2500 |

| Mu (μ) | 6700 |

| Delta (δ) | >10000 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a research tool.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the use of this compound to investigate the role of the NOP receptor in modulating neuronal activity in brain slices.

4.1.1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).

-

Rapidly dissect the brain and prepare coronal or sagittal slices (250-350 µm) containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.

-

Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

4.1.2. Recording Procedure:

-

Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Establish a whole-cell patch-clamp recording using borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.

-